4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine
Overview
Description
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine, also known as PMSF, is a widely used serine protease inhibitor. It is commonly used in scientific research to inhibit the activity of serine proteases, which are enzymes that play a key role in many biological processes.
Mechanism of Action
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine acts as an irreversible inhibitor of serine proteases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, effectively inhibiting its activity.
Biochemical and Physiological Effects:
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of serine proteases, 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine has been shown to inhibit the activity of other enzymes, such as lipases and esterases. 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine has also been shown to have anti-inflammatory effects and to inhibit platelet aggregation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other enzymes or biological processes. However, 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine has some limitations, including its irreversibility and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine. One area of research is the development of more specific and potent inhibitors of serine proteases. Another area of research is the investigation of the role of serine proteases in various biological processes, such as inflammation and cancer. Additionally, the potential use of 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine as a therapeutic agent for diseases such as cancer and Alzheimer's disease is an area of active research.
Scientific Research Applications
4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of proteases such as trypsin, chymotrypsin, and thrombin. 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine is also used to inhibit the activity of other enzymes, such as lipases and esterases. 4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine is used in a variety of research fields, including biochemistry, molecular biology, and cell biology.
properties
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c27-23(25-14-12-24(13-15-25)21-4-2-1-3-5-21)11-8-20-6-9-22(10-7-20)31(28,29)26-16-18-30-19-17-26/h1-7,9-10H,8,11-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSKILMQKNVLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Morpholin-4-ylsulfonyl)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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